1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide
Description
Properties
CAS No. |
866349-13-5 |
|---|---|
Molecular Formula |
C24H19F4N3O3S |
Molecular Weight |
505.49 |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H19F4N3O3S/c1-13-18-20(32)31(17-10-5-4-9-16(17)24(26,27)28)23(34)30(12-14-7-6-8-15(25)11-14)22(18)35-19(13)21(33)29(2)3/h4-11H,12H2,1-3H3 |
InChI Key |
JAEOIJOTAMYIRL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)N(C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure includes a thieno[2,3-d]pyrimidine core, which is associated with diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C19H22F3N5O2S
- Molecular Weight: 505.49 g/mol
- Core Structure: Thieno[2,3-d]pyrimidine
The presence of multiple fluorine atoms and a carboxamide functional group enhances its chemical reactivity and biological properties, making it a valuable candidate for further research in pharmacology and medicinal chemistry .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may modulate gene expression by inhibiting transcription factors involved in disease pathways. Specific studies have demonstrated its binding affinity to enzymes and receptors critical for cellular signaling and disease progression .
Anticancer Activity
This compound has shown promising anticancer properties. In vitro studies reveal that it inhibits the proliferation of various cancer cell lines by targeting key signaling pathways associated with tumor growth. For instance, it has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Its structural features contribute to its effectiveness against bacteria and fungi. Comparative studies suggest that derivatives of this compound possess varying degrees of antimicrobial efficacy .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-N,N-dimethyl-2,4-dioxo-3-(trifluoromethyl)thieno[2,3-d]pyrimidine | Similar pyrimidine core with fluorinated phenyl groups | Anticancer activity |
| 1-(3-chlorophenyl)-N,N-diethyl-2,4-dioxo-3-(trifluoromethyl)thieno[2,3-d]pyrimidine | Chlorinated variant with diethyl substitution | Antimicrobial properties |
| 1-(phenyl)-N,N-bis(4-fluorophenyl)-2,4-dioxo-thieno[2,3-d]pyrimidine | Contains two fluorinated phenyl groups | Potential anti-inflammatory effects |
Case Studies
Recent studies have focused on the synthesis and evaluation of this compound's derivatives to enhance its biological activity. For example:
- In vitro Studies : A study demonstrated that specific modifications to the thieno[2,3-d]pyrimidine core resulted in increased inhibitory effects on cancer cell lines compared to the parent compound .
- In vivo Models : Animal models have shown that the compound effectively reduces tumor size when administered in therapeutic doses. The mechanism involves apoptosis induction in cancer cells through the activation of caspase pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines by targeting critical signaling pathways such as the PI3K/Akt pathway, which is essential for cell survival and growth. For example:
- In vitro Studies : Modifications to the thieno[2,3-d]pyrimidine core have been shown to increase inhibitory effects on cancer cell lines compared to the parent compound.
- In vivo Models : Animal studies demonstrate that the compound can effectively reduce tumor sizes when administered at therapeutic doses by inducing apoptosis in cancer cells through caspase pathway activation.
Antimicrobial Properties
The compound also displays antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness against both bacteria and fungi. Comparative studies suggest that derivatives of this compound possess varying degrees of antimicrobial efficacy.
Other Biological Activities
Additionally, the compound has been evaluated for other biological activities:
- Antifungal Activity : Some derivatives have shown good antifungal properties against species like Botrytis cinerea and Sclerotinia sclerotiorum.
- Insecticidal Activity : Certain derivatives have demonstrated moderate insecticidal effects against pests such as Mythimna separata.
Synthesis of Derivatives
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- A study synthesized twenty-three novel trifluoromethyl pyrimidine derivatives containing an amide moiety, which were evaluated for their antifungal and anticancer properties.
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- In vitro Studies : Specific modifications to the thieno[2,3-d]pyrimidine core resulted in increased inhibitory effects on cancer cell lines.
- In vivo Models : Animal models indicated that the compound effectively reduces tumor size when administered in therapeutic doses.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-N,N-dimethyl-2,4-dioxo-3-(trifluoromethyl)thieno[2,3-d]pyrimidine | Similar pyrimidine core with fluorinated phenyl groups | Anticancer activity |
| 1-(3-chlorophenyl)-N,N-diethyl-2,4-dioxo-3-(trifluoromethyl)thieno[2,3-d]pyrimidine | Chlorinated variant with diethyl substitution | Antimicrobial properties |
| 1-(phenyl)-N,N-bis(4-fluorophenyl)-2,4-dioxo-thieno[2,3-d]pyrimidine | Contains two fluorinated phenyl groups | Potential anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Observations :
- The target compound shares the thieno[2,3-d]pyrimidine core with TP3 and but differs in substituents.
- Fluorinated aromatic groups (e.g., 3-fluorophenylmethyl, 2-(trifluoromethyl)phenyl) enhance lipophilicity and binding affinity compared to non-fluorinated analogs .
- The carboxamide group is a common feature in TP3 and SIRT3-28, suggesting hydrogen-bonding interactions critical for bioactivity .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~600 | 3.8 | <0.1 |
| TP3 | 550.6 | 3.1 | 0.15 |
| SIRT3-28 | 580.7 | 2.9 | 0.20 |
Analysis :
Q & A
Basic: What are the key structural features of this compound that influence its biological activity?
The compound’s activity is driven by its thieno[2,3-d]pyrimidine core, which provides a rigid scaffold for target binding, and substituents like the 3-fluorophenylmethyl and 2-(trifluoromethyl)phenyl groups. These fluorinated moieties enhance lipophilicity, metabolic stability, and interactions with hydrophobic pockets in enzymes or receptors . The N,N,5-trimethyl and carboxamide groups further modulate solubility and hydrogen-bonding potential. Comparative studies of analogs suggest that trifluoromethyl groups improve binding affinity by inducing dipole interactions and steric effects .
Basic: What synthetic strategies are recommended to optimize yield and purity?
Multi-step synthesis typically involves:
Core formation : Cyclocondensation of thiophene derivatives with urea analogs under acidic conditions.
Functionalization : Alkylation or sulfonation at the 3-position using coupling agents like EDCI/HOBt.
Purification : Gradient chromatography (HPLC) or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures).
Key parameters include maintaining temperatures below 80°C during exothermic steps and using anhydrous solvents (e.g., THF) to avoid hydrolysis of trifluoromethyl groups .
Basic: Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity (e.g., distinguishing fluorophenyl regioisomers) .
- HPLC-MS : To monitor reaction progress and detect byproducts (e.g., dehalogenated intermediates).
- X-ray crystallography : For resolving ambiguous stereochemistry in the thienopyrimidine core .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) data for analogs?
Conflicting SAR data (e.g., variable potency with similar substituents) may arise from off-target effects or assay conditions. Mitigation strategies include:
- Computational docking : Validate binding poses using molecular dynamics simulations to identify steric clashes or solvation effects .
- Orthogonal assays : Compare results across enzyme inhibition, cell viability, and biophysical (SPR) assays to isolate target-specific effects .
Advanced: How can computational methods guide the design of derivatives with improved selectivity?
- Docking studies : Map electrostatic and hydrophobic complementarity with target binding pockets (e.g., kinase ATP sites).
- DFT calculations : Predict metabolic sites susceptible to oxidation, guiding fluorination or methyl group addition to block metabolism .
- QSAR modeling : Use datasets of analog IC₅₀ values to prioritize substituents with optimal steric/electronic profiles .
Advanced: What experimental approaches elucidate the mechanism of action?
- Enzyme inhibition assays : Measure Ki values under varied pH/ionic conditions to probe catalytic residue interactions.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for entropy-driven vs. enthalpy-driven interactions.
- Cryo-EM/X-ray co-crystallography : Resolve binding conformations in complex with targets (e.g., kinases, GPCRs) .
Advanced: How do fluorine substituents affect pharmacokinetic properties?
- Metabolic stability : The 3-fluorophenyl and trifluoromethyl groups reduce CYP450-mediated oxidation due to strong C-F bonds .
- Membrane permeability : Fluorine’s electronegativity enhances passive diffusion across lipid bilayers.
- Toxicity : Monitor for fluoroacetate-like metabolites via LC-MS/MS in hepatocyte stability assays .
Advanced: What strategies ensure stability during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the carboxamide group.
- Excipient screening : Use cyclodextrins or polyethylene glycols to suppress aggregation in aqueous solutions.
- Forced degradation studies : Expose to heat/light/humidity and profile degradants using LC-HRMS to identify instability hotspots .
Advanced: How to address batch-to-batch variability in biological activity?
- DoE optimization : Use factorial design to test critical parameters (e.g., reagent stoichiometry, cooling rates) and identify robustness criteria .
- Impurity profiling : Compare inactive batches via NMR and HRMS to trace activity loss to specific byproducts (e.g., de-fluorinated species) .
Advanced: How to validate conflicting reports on substituent effects in SAR studies?
- Cross-laboratory replication : Synthesize disputed analogs using identical protocols and test in parallel assays.
- Meta-analysis : Pool published data to identify trends obscured by assay variability (e.g., cell line differences) .
- Proteomics profiling : Use phospho-antibody arrays to detect off-target signaling pathways masking primary mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
